molecular formula C5H6N2<br>C5H6N2<br>NH2C5H4N B139424 2-Aminopyridine CAS No. 504-29-0

2-Aminopyridine

Cat. No.: B139424
CAS No.: 504-29-0
M. Wt: 94.11 g/mol
InChI Key: ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system (CNS) . These channels are exposed in patients with multiple sclerosis (MS), a condition that this compound is used to treat .

Mode of Action

This compound acts as a potassium channel blocker . In MS, axons are progressively demyelinated, which exposes potassium channels. This results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . This compound inhibits these voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the conduction of action potentials in neurons. By blocking potassium channels, this compound prolongs the action potential, allowing for greater acetylcholine release to stimulate muscle at the end plate .

Pharmacokinetics

It’s known that the compound is a low molecular weight molecule , which suggests it may have good bioavailability and can easily cross biological barriers, such as the blood-brain barrier.

Result of Action

The primary result of this compound’s action is the improvement of motor function in patients with MS . By blocking potassium channels and prolonging action potentials, this compound enhances neuromuscular transmission, making it easier to trigger an action potential . This helps improve walking speed in MS patients .

Safety and Hazards

2-Aminopyridine is considered hazardous. Exposure routes include inhalation, skin absorption, ingestion, skin, and/or eye contact. Symptoms of exposure can include irritation of the eyes, nose, throat, headache, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor .

Biochemical Analysis

Biochemical Properties

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules . It interacts with various enzymes, proteins, and other biomolecules, serving as a key component in the synthesis of low-molecular-weight molecules for use as pharmacophores against various biological targets .

Cellular Effects

It influences cell function by serving as a key component in the synthesis of pharmacophores, which can interact with various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on its role in the synthesis of diverse biological molecules . It serves as a key component in the synthesis of pharmacophores, which can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound plays a significant role in the synthesis of diverse biological molecules .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in the synthesis of diverse biological molecules . It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound plays a significant role in the synthesis of diverse biological molecules .

Subcellular Localization

It is known that this compound plays a significant role in the synthesis of diverse biological molecules .

Chemical Reactions Analysis

2-Aminopyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium amide, iron, and ammonia. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Aminopyridine is often compared with other aminopyridines, such as 3-aminopyridine and 4-aminopyridine. While all these compounds share a similar core structure, their positions of the amino group lead to different chemical and biological properties:

The unique position of the amino group in this compound makes it particularly useful in the synthesis of specific drugs and biologically active molecules .

Properties

IUPAC Name

pyridin-2-amine
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InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
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InChI Key

ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N
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Molecular Formula

C5H6N2, Array
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Related CAS

83784-84-3, Array
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DSSTOX Substance ID

DTXSID0024505
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Molecular Weight

94.11 g/mol
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Physical Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor.
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Boiling Point

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F
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Flash Point

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100%
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Density

1.065 @ 20 °C/4 °C
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Vapor Density

3.25 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg
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Mechanism of Action

AMINOPYRIDINES @ CONCN ABOVE 1X10-5 MOLAR CAUSED CONTRACTIONS OF GUINEA PIG ILEUM. AMINOPYRIDINES MAY ACT ON CHOLINERGIC NERVES IN ILEUM, CAUSING INCR RELEASE OF ACETYLCHOLINE BY FACILITATING CALCIUM MOVEMENT, NOT BLOCKING POTASSIUM CONDUCTANCE., THE EFFECTS OF 2-, 3-, AND 4-AMINOPYRIDINES WERE INVESTIGATED ON THE ISOLATED CHICK NERVE-MUSCLE PREPARATION AND ON NERVE-FREE CELL CULTURES OF EMBRYONIC CHICK SKELETAL MUSCLE. ALL 3 COMPOUNDS REVERSED TUBOCURARINE BLOCKADE & AUGMENTED TWITCH HEIGHT IN INDIRECTLY STIMULATED ISOLATED NERVE-MUSCLE PREPN. THE AMINOPYRIDINES MAY FACILITATE NEUROMUSCULAR TRANSMISSION BY INCR ACETYLCHOLINE RELEASE IN RESPONSE TO NERVE STIMULATION., 2-AMINOPYRIDINE BLOCKED POTASSIUM CHANNELS OF SQUID AXON MEMBRANES IN MANNER DEPENDENT ON MEMBRANE POTENTIAL & DURATION & FREQUENCY OF VOLTAGE CLAMP PULSES. BINDING IS TO CLOSED K CHANNELS, RELEASED FROM OPEN CHANNELS IN VOLTAGE-DEPENDENT MANNER.
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Color/Form

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals

CAS No.

504-29-0, 26445-05-6, 24843-39-8
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Melting Point

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F
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Synthesis routes and methods I

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), various 2-aminopyridine derivatives 0.1 mmol as shown in the following table 3, were added to each 500 ml pressure reactor. The mixture was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 0.01 mmol. While the reactor was stopped with a stopper, the reactants were heated at 130° C. for 1 hour with stirring. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products from various aminopyridine derivatives. The results are presented in Table 3, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 28.1 g (0.72 mole) of sodamide, 400 cc of toluene containing 0.1 cc of oleic acid, and 65.5 g (0.60 mole) of 3-methoxypyridine was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 340 psig. Cooling water was turned on the reflux condenser. The mixture was heated with stirring to 120° C. and kept heating (maximum temperature 136° C.) for about 4.5 hours until noncondensable gases stopped passing through the pressure relief valve. The autoclave was cooled the 25° C., vented to atmospheric pressure, and hydrolyzed with 150 cc of water. The oil phase was separated. The aqueous phase was extracted twice with 50 cc of an equal volume solution of 4-picoline and toluene. The oil layer and extracts were combined and distilled under vacuum to give 0.14 mole of recovered 3-methypyridine, 0.05 moles of 2-aminopyridine. 0.02 moles of 3-aminopyridine, 0.02 moles of 2-amino-3-methylpyridine, and 0.18 moles of 3-hydroxypyridine. When 3-methoxypyridine was aminated with sodamide in refluxing xylene at atmospheric pressure, a 40.3% yield of 2-amino-3-methoxypyridine (m.p. 79°-80° C.) was obtained. Both 2-amino-3-methylpyridine and 2-amino-3-methoxypyridine are valuable as starting materials for preparing herbicides as shown in Suzuki et al., Ger. Offen. 2,831,578 (1979). The 3-hydroxypyridine is a valuable starting material for the preparation of the drugs pirbuterol (cardiostimulant and oral brochodialator) and pyridostigmine (cholinergic).
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Alternatively, 2-chloro-5-nitropyridine can be prepared using the procedure described in the Journal Chemical Society 9 (1941), starting with 2-aminopyrimidine. Nitration of 2-aminopyridine gives 2-amino-5-nitropyridine, which can be converted into 2-hydroxy-5-nitropyridine by a diazonium reaction. Subsequent heating of 2-hydroxy-5-nitropyridine in a phosphorous pentachloride/phosphorous oxychloride mixture yields 2-chloro-5-nitropyridine. The synthesis is summarized below: ##STR13##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyridine
Reactant of Route 2
2-Aminopyridine
Reactant of Route 3
2-Aminopyridine
Reactant of Route 4
Reactant of Route 4
2-Aminopyridine
Reactant of Route 5
2-Aminopyridine
Reactant of Route 6
2-Aminopyridine
Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of 2-Aminopyridine?

A1: this compound, with the molecular formula C5H6N2, has a molecular weight of 94.12 g/mol. Its spectroscopic data include:

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=N stretching, and C-H stretching vibrations are observed. []
  • UV Spectroscopy: Absorption bands associated with π-π* transitions are evident. []
  • NMR Spectroscopy: Distinct signals for protons attached to the pyridine ring and the amino group are observed in both 1H and 13C NMR spectra. [, ]

Q2: How does the solubility of this compound vary in different media, and what is its impact on bioavailability?

A3: The solubility of this compound is influenced by the solvent polarity. It shows good solubility in polar solvents like ethanol and water but limited solubility in non-polar solvents. This property plays a crucial role in its bioavailability and formulation strategies. []

Q3: Can this compound act as a catalyst or reagent in organic synthesis?

A4: Yes, this compound has demonstrated its utility in organic synthesis. For instance, it serves as a bromination shuttle in a transition metal-free synthesis of imidazo[1,2-a]pyridines. [] In this process, this compound facilitates the transfer of a bromine atom from bromoform (CBrCl3) to a 1,3-dicarbonyl compound.

Q4: What is the role of this compound derivatives in multicomponent reactions (MCRs)?

A5: this compound derivatives are valuable building blocks in MCRs, particularly for synthesizing diversely substituted 2-aminopyridines. These reactions offer efficient and rapid routes to access various heterocyclic compounds with potential biological activities. [, ]

Q5: How is computational chemistry employed in this compound research?

A6: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. For example, density functional theory (DFT) calculations help elucidate the electronic structure and reactivity of the molecule and provide insights into reaction mechanisms. [, , ]

Q6: Have any QSAR models been developed for this compound derivatives to predict their biological activity?

A7: Yes, QSAR models, which correlate the structure of molecules with their biological activity, have been developed for this compound derivatives. These models aid in designing new compounds with improved potency and selectivity for specific targets. []

Q7: How do structural modifications of this compound affect its biological activity?

A8: Modifying the this compound scaffold significantly influences its biological activity. For instance, introducing a 4-toluolsulfonylcarbamide fragment and quaternizing the pyridine nitrogen enhanced the anticholinergic effects of this compound derivatives on action potential duration and contraction force. [, ]

Q8: How do substituents on the this compound ring influence the regioselectivity of chemical reactions?

A9: The position and nature of substituents on the this compound ring can direct the regioselectivity of reactions. For example, in electrophilic aromatic substitution reactions, electron-donating groups typically direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups favor meta substitution. [, ]

Q9: What are some strategies for improving the stability, solubility, or bioavailability of this compound derivatives?

A10: Formulation strategies, such as the use of specific excipients, particle size reduction, or complexation, can be employed to enhance the stability, solubility, or bioavailability of this compound derivatives. []

Q10: What is known about the environmental fate and degradation of this compound?

A11: While this compound is utilized in various applications, research on its environmental fate and potential ecological effects is crucial. Understanding its degradation pathways and exploring strategies to mitigate potential negative impacts are important aspects of responsible chemical usage. []

Q11: Are there alternative compounds or scaffolds with similar properties or applications to this compound?

A12: Yes, researchers are constantly exploring alternative compounds or scaffolds with comparable properties to this compound. These efforts aim to identify molecules with improved safety profiles, enhanced activity, or reduced environmental impact. []

Q12: What research tools and resources are crucial for advancing our understanding of this compound?

A13: Access to advanced analytical techniques, such as high-resolution NMR, mass spectrometry, and X-ray crystallography, is essential for characterizing this compound derivatives. [, ] Additionally, computational resources and software packages are indispensable for performing molecular modeling and simulation studies.

Q13: What are some key historical milestones in the research and applications of this compound?

A14: The discovery and initial synthesis of this compound marked a significant milestone. [] Since then, research on this compound has expanded, leading to its utilization in various fields, including pharmaceuticals, catalysis, and materials science.

Q14: How does research on this compound intersect with other scientific disciplines?

A15: The study of this compound bridges chemistry, biology, and materials science. For example, understanding its interactions with biological targets requires knowledge of biochemistry and pharmacology. [] Similarly, its use in catalytic applications necessitates expertise in organic chemistry and reaction engineering.

Q15: How does this compound interact with palladium(II), and what are the structural features of the resulting complexes?

A16: this compound acts as a bidentate ligand, coordinating to palladium(II) through both the pyridine nitrogen and the amino group. The complexes formed are typically square planar and have been characterized using IR and UV-visible spectroscopy. [, ]

Q16: What is the significance of the amino-imino tautomerism in this compound?

A17: The amino-imino tautomerism in this compound plays a crucial role in its chemical reactivity and biological activity. The equilibrium between the amino and imino forms can be influenced by factors like solvent polarity and pH. [, ]

Q17: Have any specific this compound derivatives shown promise as drug candidates?

A18: Yes, some this compound derivatives have emerged as potential drug candidates. For instance, certain analogs have demonstrated potent and selective inhibition of neuronal nitric oxide synthase (nNOS), suggesting their potential for treating neurodegenerative diseases. []

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